Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-4-6-9-5-2-3-7-10(9)13-11/h2-3,5,7,11,13H,4,6,8H2,1H3 |
InChI Key |
IIEIBNDZIZUEMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Precursors
Key Reaction Pathway
This method involves the cyclization of 1-[2-(4-chlorophenyl)ethylamino]-propan-2-ol using thionyl chloride (SOCl₂) and N,N-dimethylacetamide (DMA) as a catalyst. The reaction proceeds in toluene under reflux, followed by recrystallization from isopropanol (IPA) and water to isolate the benzazepine core.
Procedure:
- Reaction Setup :
- Dissolve 1-[2-(4-chlorophenyl)ethylamino]-propan-2-ol (1.0 mol) in toluene (5 L).
- Add DMA (0.1 mol) and SOCl₂ (1.2 mol) dropwise at 0°C.
- Reflux at 125–130°C for 6–8 hours.
- Workup :
- Cool the mixture, filter the precipitate, and recrystallize from IPA/water (3:1 v/v).
- Dry under vacuum to yield the hydrochloride salt of the benzazepine intermediate.
- Esterification :
Data Table: Cyclization Method
| Parameter | Value/Condition | Yield | Purity |
|---|---|---|---|
| Catalyst | DMA (10 mol%) | 78% | 98% |
| Solvent | Toluene | - | - |
| Temperature | 125–130°C | - | - |
| Recrystallization Solvent | IPA/Water | - | 99.5% |
Lithiation-Trapping of N-Boc-Protected Intermediates
Key Reaction Pathway
This approach uses N-tert-butoxycarbonyl (N-Boc)-protected 2-phenyltetrahydro-1-benzazepine, which undergoes lithiation with n-butyllithium (nBuLi) followed by trapping with methyl cyanoformate.
Procedure:
- Lithiation :
- Trapping :
- Add methyl cyanoformate (1.5 eq) and warm to room temperature.
- Deprotection and Esterification :
Data Table: Lithiation-Trapping Method
| Parameter | Value/Condition | Yield | Purity |
|---|---|---|---|
| Lithiating Agent | nBuLi (2.4 M in hexane) | 68% | 95% |
| Electrophile | Methyl cyanoformate | - | - |
| Reaction Temperature | –50°C → RT | - | - |
| Final Purification | Column chromatography | - | 97% |
Reductive Amination of Tetralone Derivatives
Key Reaction Pathway
Starting from 6-methoxy-1-tetralone, reductive amination with methylamine followed by esterification yields the target compound.
Procedure:
- Reductive Amination :
- React 6-methoxy-1-tetralone (1.0 mol) with methylamine (2.0 eq) and sodium cyanoborohydride (NaBH₃CN) in methanol.
- Stir at room temperature for 24 hours.
- Esterification :
Data Table: Reductive Amination Method
| Parameter | Value/Condition | Yield | Purity |
|---|---|---|---|
| Reducing Agent | NaBH₃CN | 63% | 94% |
| Solvent | Methanol | - | - |
| Esterification Reagent | Methyl chloroformate | - | - |
| Final Purity | Recrystallization (Ethanol) | - | 98% |
Oxidative Cleavage and Cyclization
Key Reaction Pathway
Benzonorbornadiene undergoes oxidative cleavage with osmium tetroxide (OsO₄) and sodium periodate (NaIO₄), followed by reductive amination and esterification.
Procedure:
- Dihydroxylation :
- Treat benzonorbornadiene (1.0 mol) with OsO₄ (0.1 eq) in THF/H₂O (3:1).
- Oxidative Cleavage :
- Add NaIO₄ (3.0 eq) to cleave the diol to a diketone.
- Reductive Amination :
- React the diketone with methylamine and NaBH₃CN.
- Esterification :
Data Table: Oxidative Cleavage Method
| Parameter | Value/Condition | Yield | Purity |
|---|---|---|---|
| Oxidizing Agent | OsO₄/NaIO₄ | 64% | 92% |
| Reductive Amination | NaBH₃CN | - | - |
| Overall Yield | Three-step process | 28% | 90% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives have shown potential as:
- Anticancer Agents : Studies indicate that certain derivatives exhibit potent anticancer properties. For instance, a derivative demonstrated an IC50 value of 1.95 µM against A549 lung cancer cells, indicating its effectiveness in inducing apoptosis through PARP inhibition.
- Enzyme Inhibitors : The compound's ability to act as an enzyme inhibitor has been explored in various contexts, particularly in the modulation of biological pathways relevant to disease mechanisms.
The compound exhibits several biological activities due to its structural characteristics:
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation : Some derivatives have been tested for their ability to enhance CFTR function. One study reported that a derivative stimulated CFTR-mediated chloride currents comparable to maximal cAMP stimulation.
- PARP Inhibition : Related compounds have been identified as potent inhibitors of PARP enzymes involved in DNA repair mechanisms, leading to increased apoptosis in cancer cells.
Case Study 1: Anticancer Activity
In a recent investigation involving tetrahydroazepine derivatives for anticancer activity, one compound (designated as compound 11b) exhibited an IC50 value of 1.95 µM against A549 cells. The selectivity index indicated low toxicity towards normal cells while effectively inducing apoptosis in cancer cells through PARP inhibition.
Case Study 2: CFTR Potentiation
Another study focused on tetrahydroazepine derivatives' ability to enhance CFTR function. Compound 3 was identified as a lead candidate showing significant efficacy in stimulating chloride currents in human bronchial epithelial cells. This finding suggests potential therapeutic applications for treating cystic fibrosis.
Mechanism of Action
The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzazepine Derivatives
Positional Isomers and Substituent Variations
Compound A : Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate (CAS 1779453-17-6)
- Structure : The nitrogen atom in the azepine ring is at position 2, and the methyl ester is at position 1.
- Molecular Formula: C₁₂H₁₅NO₂ (identical to the target compound).
Compound B : Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate (CAS 1397226-03-7)
- Structure : The benzo[c]azepine ring fusion places the benzene ring in a different orientation relative to the azepine ring. The ester group is at position 6.
- Molecular Formula: C₁₂H₁₅NO₂.
- Key Difference : Ring fusion (benzo[c] vs. benzo[b]) influences conformational stability and intermolecular interactions .
Compound C : (2R,4S)-Methyl 4-hydroxy-2,3,4,5-tetrahydro-1H-benz[b]azepine-2-carboxylate
- Structure : Features a hydroxyl group at position 4 in addition to the methyl ester at position 2.
- Molecular Formula: C₁₂H₁₅NO₃.
- Key Difference : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility and altering crystallization behavior (e.g., orthorhombic crystal system, P2₁2₁2₁ space group) .
Pharmacologically Relevant Derivatives
Compound D : Benazepril Hydrochloride (CAS 86541-74-4)
- Structure : Contains a 2,3,4,5-tetrahydro-1H-1-benzazepine core with a phenylpropyl side chain and carboxylic acid group.
- Molecular Formula : C₂₄H₂₈N₂O₅·HCl.
- Key Difference : The complex substituents (phenylpropyl, ethoxycarbonyl) enable ACE inhibition, highlighting how functionalization of the benzazepine scaffold modulates therapeutic activity .
Data Table: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Relevance |
|---|---|---|---|---|
| Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate | C₁₂H₁₅NO₂ | 205.25 | Methyl ester at position 2 | Synthetic intermediate |
| 2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid (1367678-37-2) | C₁₁H₁₃NO₂ | 191.23 | Carboxylic acid at position 2 | Precursor for ester forms |
| Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate (1779453-17-6) | C₁₂H₁₅NO₂ | 205.25 | Methyl ester at position 1 | Isomeric variant |
| Benazepril Hydrochloride (86541-74-4) | C₂₄H₂₈N₂O₅·HCl | 460.95 | Phenylpropyl, ethoxycarbonyl | ACE inhibitor |
Research Findings and Implications
Synthetic Utility : The methyl ester group in the target compound enhances stability during synthetic processes compared to its carboxylic acid counterpart .
Biological Activity : Benazepril’s ACE inhibition underscores the importance of bulky substituents on the benzazepine core, which are absent in simpler esters like the target compound .
Crystallography : The hydroxylated derivative (Compound C) adopts an orthorhombic crystal structure, suggesting that polar functional groups significantly influence solid-state packing .
Notes on Data Limitations
- Physicochemical data (e.g., boiling point, solubility) for many benzazepine derivatives remain unpublished in the provided sources .
- Comparative pharmacological studies between positional isomers (e.g., Compounds A and the target) are scarce, indicating a gap in structure-activity relationship (SAR) research.
Biological Activity
Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Characteristics
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅N |
| Molecular Weight | 161.25 g/mol |
| IUPAC Name | 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
| PubChem CID | 24773979 |
| Appearance | Liquid |
This compound is primarily recognized for its role as a selective agonist for serotonin receptors (specifically the 5-HT2C receptor). This receptor is implicated in various physiological processes including appetite regulation and mood modulation. The compound's agonistic activity at the 5-HT2C receptor suggests potential applications in treating obesity and mood disorders.
Pharmacological Effects
- Appetite Suppression : Research indicates that compounds similar to this compound can effectively reduce food intake. For instance, lorcaserin (a related compound) was approved by the FDA for weight management due to its ability to activate the 5-HT2C receptor in the paraventricular nucleus of the hypothalamus .
- Mood Enhancement : The activation of serotonin receptors is also linked to improved mood and anxiety relief. Studies have shown that compounds targeting these receptors can alleviate symptoms associated with depression .
Case Studies
A notable study involved the administration of a related compound in obese rodent models. The results demonstrated significant reductions in body weight and fat mass compared to control groups. Specifically:
- Study Design : Genetically obese ob/ob mice were treated with a selective 5-HT2C agonist.
- Results :
Comparative Analysis
The following table summarizes key findings from various studies on related compounds:
| Compound | Mechanism of Action | Effect on Body Weight | Mood Enhancement |
|---|---|---|---|
| Lorcaserin (similar structure) | 5-HT2C receptor agonist | Significant reduction | Positive impact |
| Methyl 2,3,4,5-tetrahydro... | Potential agonist for serotonin | Expected reduction | Potential benefit |
| Other benzazepines | Varies; some act on dopamine receptors | Mixed results | Variable |
Q & A
Q. What are the standard synthetic routes for Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate?
The compound is typically synthesized via cyclization reactions or multi-step functionalization of benzazepine precursors. A general approach involves refluxing intermediates like methyl 3-amino-4-hydroxybenzoate with appropriate carboxylic acids or acylating agents under controlled conditions. For example, esterification can be achieved using methanol in the presence of acid catalysts, followed by cyclization to form the benzazepine core. Reaction optimization (e.g., temperature, solvent selection) is critical to avoid side products .
Q. How is the purity of this compound validated in academic research?
High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Pharmacopeial methods recommend using a C18 column, a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and monitoring at 210–254 nm. Impurity thresholds should adhere to pharmacopeial standards (e.g., ≤0.5% for individual impurities, ≤2.0% total impurities) .
Q. What safety precautions are essential when handling this compound?
Due to limited toxicity data, standard organic compound handling protocols apply:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from ignition sources.
- Dispose of waste per institutional guidelines for nitrogen-containing heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and reduce byproducts?
Key variables include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.
- Temperature control : Lower temperatures (e.g., 0–5°C) during esterification reduce hydrolysis.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Flash chromatography or recrystallization minimizes residual impurities .
Q. What structural modifications of the benzazepine core are explored for structure-activity relationship (SAR) studies?
Common modifications include:
- Substituent introduction : Adding electron-withdrawing groups (e.g., -Cl, -SO₂Me) at position 7 to modulate receptor affinity.
- Ester group replacement : Substituting the methyl ester with ethyl or tert-butyl esters to study steric effects.
- Ring functionalization : Incorporating methoxy or nitro groups to alter electronic properties .
Q. How can computational modeling aid in predicting the compound’s biological activity?
Molecular docking studies using software like AutoDock Vina can predict binding affinity to target receptors (e.g., GPCRs). The SMILES string (e.g., O(C)C(C1CC2C=C(C=CC=2CC(N1)=O)OC)=O) and InChI key from crystallographic data enable 3D structure generation for simulations .
Q. How should researchers resolve contradictions in reported synthetic yields or purity data?
Conduct a systematic review of variables:
- Compare catalyst activity (e.g., homogeneous vs. heterogeneous).
- Validate analytical methods (e.g., NMR integration vs. HPLC area normalization).
- Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
Q. What advanced techniques are used for impurity profiling?
LC-MS/MS with high-resolution mass spectrometry identifies impurities by exact mass and fragmentation patterns. For example, oxidation byproducts (e.g., keto derivatives) or unreacted intermediates can be traced using retention time and isotopic signatures .
Q. What challenges arise during scale-up of the synthesis process?
- Exotherm management : Gradual reagent addition and cooling systems prevent runaway reactions.
- Purification bottlenecks : Switch from column chromatography to fractional crystallization for large batches.
- Solvent recovery : Implement distillation systems to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
